Formosadimer A

Description

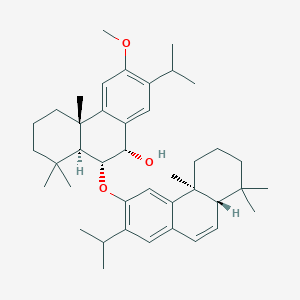

Formosadimer A (C₄₁H₅₈O₃) is a dimeric sesquiterpenoid isolated from the bark of Calocedrus macrolepis var. formosana (Taiwan Incense Cedar) . It is characterized as a white crystalline solid with a molecular weight of 598.9 g/mol (calculated from its molecular formula). The compound’s isolation from a rare endemic plant underscores its ecological and phytochemical significance .

Properties

Molecular Formula |

C41H58O3 |

|---|---|

Molecular Weight |

598.9 g/mol |

IUPAC Name |

(4aS,9S,10R,10aS)-10-[[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-yl]oxy]-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol |

InChI |

InChI=1S/C41H58O3/c1-24(2)27-20-26-14-15-34-38(5,6)16-12-18-40(34,9)30(26)22-33(27)44-36-35(42)29-21-28(25(3)4)32(43-11)23-31(29)41(10)19-13-17-39(7,8)37(36)41/h14-15,20-25,34-37,42H,12-13,16-19H2,1-11H3/t34-,35-,36-,37-,40+,41+/m0/s1 |

InChI Key |

ZQIWLIFQYJYGHM-OKDLLEDBSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O[C@H]4[C@H](C5=CC(=C(C=C5[C@@]6([C@@H]4C(CCC6)(C)C)C)OC)C(C)C)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)OC4C(C5=CC(=C(C=C5C6(C4C(CCC6)(C)C)C)OC)C(C)C)O |

Synonyms |

formosadimer A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

This compound vs. Formosadimer C: Both share the same molecular formula (C₄₁H₅₈O₃), suggesting they are structural isomers. The difference in reported melting points (+45.9° for Formosadimer C vs. Their structural divergence likely arises from variations in dimerization patterns (e.g., head-to-head vs. head-to-tail linkages) or stereochemical configurations.

This compound vs. Formosadimer B :

- Formosadimer B (C₄₆H₆₈O₄) has a larger molecular framework, indicating additional functional groups (e.g., hydroxyl or ester moieties) or extended side chains.

- The higher molecular weight (709.0 g/mol vs. 598.9 g/mol for A) suggests increased hydrophobicity or steric bulk, which may influence bioavailability or target binding .

Functional and Ecological Context

- Biosynthetic Pathway : All three compounds are likely derived from sesquiterpene precursors, but their dimerization mechanisms may differ. Formosadimer B’s larger structure hints at additional enzymatic modifications (e.g., oxidation or glycosylation) absent in A and C .

- Ecological Role : As secondary metabolites, these dimers may serve as chemical defenses in Calocedrus macrolepis against pathogens or herbivores. Structural variations could correlate with specificity in biological interactions.

Q & A

Q. What experimental approaches are recommended for elucidating the biosynthesis pathway of Formosadimer A?

To study biosynthesis, researchers commonly employ isotopic labeling (e.g., -acetate incorporation) to trace precursor incorporation into the dimeric structure . Gene knockout or RNA interference (RNAi) in the native host organism (e.g., Antrodia cinnamomea) can identify key enzymes involved in terpenoid coupling. Comparative metabolomics of wild-type vs. mutant strains can further validate pathway intermediates .

Q. Which structural elucidation techniques are most effective for characterizing this compound’s complex dimeric architecture?

High-field NMR (≥600 MHz) with advanced 2D experiments (e.g., - HMBC, NOESY) resolves stereochemical ambiguities in the fused tricyclic system. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination, requiring high-purity crystals obtained via preparative HPLC with chiral columns .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity?

Standardize assays using multiple cell lines (e.g., NCI-60 panel) with IC calculations via dose-response curves. Include positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO ≤0.1%). Replicate experiments in triplicate, and validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in experimental models (e.g., primary vs. immortalized cells) or compound purity (e.g., oxidation artifacts). Address this by:

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

Adopt a retrosynthetic approach focusing on the [4+2] cycloaddition core. Key steps include:

Q. How should researchers design pharmacokinetic studies to assess this compound’s bioavailability?

Use a crossover design in rodent models with intravenous vs. oral administration. Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Monitor metabolites using MS fragmentation patterns and compare tissue distribution via autoradiography with -labeled analogs .

Q. What methodologies address challenges in isolating this compound from natural sources?

Combine orthogonal chromatography:

- Initial extraction with ethanol-water (7:3) to enhance solubility.

- Fractionation via MPLC with Diaion HP-20 resin.

- Final purification using Sephadex LH-20 and reversed-phase HPLC (C18 column, methanol-water gradient). Monitor fractions with LC-UV at λ=254 nm .

Data Presentation & Validation

Q. How should researchers present NMR and bioactivity data in publications to meet journal standards?

- Tables : Use Roman numerals for table labels. Include chemical shifts (δ, ppm), multiplicity, and coupling constants (, Hz) in separate columns. Annotate footnotes for solvent and reference standards (e.g., TMS) .

- Figures : Highlight key HMBC correlations in 2D NMR spectra using color-coded arrows. For bioactivity graphs, use error bars (±SEM) and asterisks for significance (***p<0.001) .

Q. What quality control measures are critical for ensuring batch-to-batch consistency in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.